3-(3-(嘧啶-4-基氧基)吡咯烷-1-羰基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

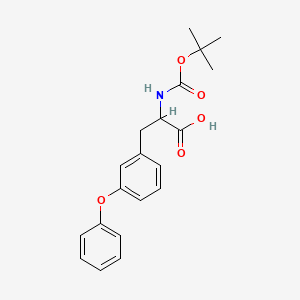

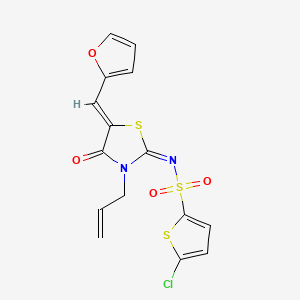

The compound “3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is a chemical compound that is available for purchase. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile”, can be achieved through various synthetic strategies . One common method is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide or an azomethine ylide, with a dipolarophile, typically an olefin . This reaction is responsible for the regio- and stereoselectivity of the product .Chemical Reactions Analysis

The pyrrolidine ring in “3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile” can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .作用机制

The mechanism of action of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves the inhibition of protein kinase CK2. 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to target proteins. This leads to the inhibition of CK2 activity and downstream signaling pathways.

Biochemical and Physiological Effects

3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2. 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile has been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory cytokine interleukin-6 (IL-6).

实验室实验的优点和局限性

3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool compound for studying the role of CK2 in various cellular processes. 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile is also relatively stable and can be easily synthesized in large quantities. However, 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some experiments. Additionally, 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.

未来方向

There are several future directions for the study of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile. One potential direction is the development of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile analogs with improved solubility and selectivity for CK2. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative diseases and viral infections. Furthermore, the combination of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile with other inhibitors or chemotherapeutic agents could lead to improved cancer therapies.

合成方法

The synthesis of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves the reaction of 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylic acid with benzonitrile. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile.

科学研究应用

抗癌活性

吡咯烷骨架已被研究用于其作为抗癌剂的潜力。研究人员探索了 3-(3-(嘧啶-4-基氧基)吡咯烷-1-羰基)苯甲腈的衍生物,以靶向特定的癌症途径。 这些化合物可能抑制细胞增殖、诱导凋亡或干扰肿瘤生长 .

激酶抑制

基于吡咯烷的化合物通常表现出激酶抑制活性。通过修饰吡咯烷环上的取代基,科学家可以设计出针对参与疾病途径的特定激酶的选择性抑制剂。 3-(3-(嘧啶-4-基氧基)吡咯烷-1-羰基)苯甲腈衍生物可能是很有前景的激酶抑制剂 .

抗炎剂

吡咯烷骨架已被研究用于其抗炎特性。研究人员合成了 3-(3-(嘧啶-4-基氧基)吡咯烷-1-羰基)苯甲腈的类似物,以调节炎症反应。 这些化合物可能靶向参与炎症的细胞因子、酶或受体 .

神经系统疾病

吡咯烷衍生物在治疗神经系统疾病方面显示出潜力。 与 3-(3-(嘧啶-4-基氧基)吡咯烷-1-羰基)苯甲腈相关的化合物可能作为神经递质受体的配体发挥作用,影响神经元信号传导或增强神经保护 .

抗病毒剂

吡咯烷骨架已被研究用于抗病毒活性。研究人员设计了 3-(3-(嘧啶-4-基氧基)吡咯烷-1-羰基)苯甲腈的衍生物,以抑制病毒酶或阻断病毒进入。 这些化合物可能在对抗病毒感染方面具有希望 .

代谢性疾病

基于吡咯烷的化合物已被研究用于其对代谢途径的影响。 3-(3-(嘧啶-4-基氧基)吡咯烷-1-羰基)苯甲腈的类似物可能调节参与代谢的酶,可能影响糖尿病或肥胖等疾病 .

属性

IUPAC Name |

3-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c17-9-12-2-1-3-13(8-12)16(21)20-7-5-14(10-20)22-15-4-6-18-11-19-15/h1-4,6,8,11,14H,5,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQFBWQLFOXBTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2394041.png)

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2394043.png)

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2394044.png)

![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2394046.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2394052.png)

![1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2394053.png)

![N-(3-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2394055.png)

![(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide](/img/structure/B2394057.png)

![(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2394061.png)